molecular formula C13H15Cl2N3O2 B12231711 N-cyclopropyl-4-(3,5-dichloropyridin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(3,5-dichloropyridin-2-yl)morpholine-2-carboxamide

Cat. No.: B12231711
M. Wt: 316.18 g/mol
InChI Key: GOMJRCHMTMRMLN-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(3,5-dichloropyridin-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a cyclopropyl group, a dichloropyridinyl moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(3,5-dichloropyridin-2-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dichloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to introduce chlorine atoms at the 3 and 5 positions. This step is usually carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Morpholine Ring Formation: The morpholine ring is then constructed by reacting the intermediate with an appropriate amine, such as morpholine, under basic conditions.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction using a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(3,5-dichloropyridin-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridinyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Amines, thiols; typically carried out in polar solvents under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N-cyclopropyl-4-(3,5-dichloropyridin-2-yl)morpholine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(3,5-dichloropyridin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-(3,5-dichloropyridin-2-yl)morpholine-2-carboxamide: shares structural similarities with other morpholine derivatives and pyridine-based compounds.

    This compound: is unique due to the presence of both the cyclopropyl group and the dichloropyridinyl moiety, which confer distinct chemical and biological properties.

Uniqueness

  • The combination of the cyclopropyl group and the dichloropyridinyl moiety in this compound makes it a versatile compound with unique reactivity and potential applications.
  • Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18 g/mol

IUPAC Name

N-cyclopropyl-4-(3,5-dichloropyridin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H15Cl2N3O2/c14-8-5-10(15)12(16-6-8)18-3-4-20-11(7-18)13(19)17-9-1-2-9/h5-6,9,11H,1-4,7H2,(H,17,19)

InChI Key

GOMJRCHMTMRMLN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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